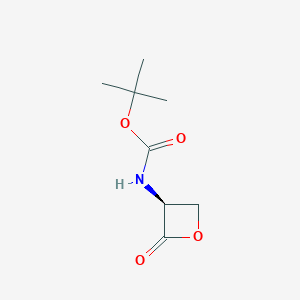

Boc-L-Serina-beta-Lactona

Descripción general

Descripción

Synthesis Analysis

- Boc-L-Serine-beta-Lactone can be synthesized from serine via its β-lactone with selenides and tellurides, retaining the stereochemistry of serine (Schneider et al., 2006).

- The synthesis of histidinoalanine, which involves the opening of N-Cbz-D-serine-β-lactone, highlights the utility of serine-derived β-lactones in peptide synthesis (Taylor & De Silva, 2011).

Molecular Structure Analysis

- X-ray analysis of serine-derived compounds like the constrained dipeptide surrogates shows that the molecular structure of serine-based compounds, including Boc-L-Serine-beta-Lactone, can provide insights into peptide mimicry (Mulamreddy & Lubell, 2021).

- Crystallographic studies of serine β-lactones reveal their potential as enzyme inhibitors, demonstrating the importance of molecular structure in biological activity (Usher et al., 1998).

Chemical Reactions and Properties

- Serine β-lactones are known to inhibit class C beta-lactamases, a class of enzymes in bacteria, suggesting their potential in antibiotic resistance research (Beesley et al., 1983).

- The specific reactivity of Boc-L-Serine-beta-Lactone with various enzymes and substrates highlights its unique chemical behavior in biological systems.

Physical Properties Analysis

- The physical properties of Boc-L-Serine-beta-Lactone, such as solubility and stability, are influenced by its molecular structure. Studies on similar serine-derived compounds suggest that these properties are crucial for their application in peptide synthesis and pharmaceutical research.

Chemical Properties Analysis

- Boc-L-Serine-beta-Lactone's chemical properties, including reactivity and potential as an inhibitor, are integral to its applications in biochemistry and pharmaceutical research. Its role as an inhibitor of serine beta-lactamases underlines its significance in addressing antibiotic resistance (Chen et al., 2006).

Aplicaciones Científicas De Investigación

Biosíntesis y Diversidad Química de Productos Naturales β-Lactona

Boc-L-Serina-beta-Lactona es un tipo de β-Lactona . Las β-Lactonas son anillos tensos que son sintones orgánicos útiles y cabezas de guerra farmacéuticas . Se han descrito más de 30 andamios centrales de productos naturales β-lactona hasta la fecha, muchos con potente bioactividad contra bacterias, hongos o líneas celulares de cáncer humano .

Cierre de Anillo β-Lactona Enzimático

Se han realizado descubrimientos recientes en el cierre de anillo β-lactona enzimático a través de sintetasas dependientes de ATP, ciclización intramolecular a partir de anillos de siete miembros y ciclización mediada por tioesterasa durante la liberación de las líneas de ensamblaje de sintetasa de péptidos no ribosómicos .

Organismos Fuente para Productos Naturales β-Lactona

Los productos naturales β-lactona, incluida la this compound, se han aislado de bacterias, hongos, plantas, insectos y esponjas marinas .

Descubrimiento Basado en el Genoma de Clústeres de Genes Biosintéticos

This compound podría utilizarse en futuras direcciones para el descubrimiento basado en el genoma de clústeres de genes biosintéticos que pueden producir compuestos novedosos con anillos β-lactona <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024

Mecanismo De Acción

Target of Action

Β-lactones, the class of compounds to which boc-l-serine-beta-lactone belongs, are known to exhibit potent bioactivity against bacteria, fungi, or human cancer cell lines .

Mode of Action

Boc-L-Serine-beta-Lactone is a β-lactone inhibitor . β-lactones are strained rings that are useful organic synthons and pharmaceutical warheads . The mode of action of Boc-L-Serine-beta-Lactone likely involves the release of the strained β-propionolactone ring conformation through various synthetic methods .

Biochemical Pathways

Β-lactones are known to be involved in diverse biosynthetic pathways, including enzymatic β-lactone ring closure via atp-dependent synthetases, intramolecular cyclization from seven-membered rings, and thioesterase-mediated cyclization during release from nonribosomal peptide synthetase assembly lines .

Pharmacokinetics

It is known to be soluble in ethanol and dmso up to 100 mm , which could potentially impact its bioavailability.

Result of Action

Β-lactones, in general, have been described to have potent bioactivity against bacteria, fungi, or human cancer cell lines .

Action Environment

It is known that boc-l-serine-beta-lactone is unstable and solutions should be made fresh and used immediately .

Safety and Hazards

Direcciones Futuras

Boc-L-Serine-beta-Lactone is a precursor to tumor selective derivatives . β-Lactones are strained rings that are useful organic synthons and pharmaceutical warheads . Over 30 core scaffolds of β-lactone natural products have been described to date, many with potent bioactivity against bacteria, fungi, or human cancer cell lines . β-Lactone natural products are chemically diverse and have high clinical potential .

Propiedades

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRJDEHQWXAPGBG-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376803 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98541-64-1 | |

| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

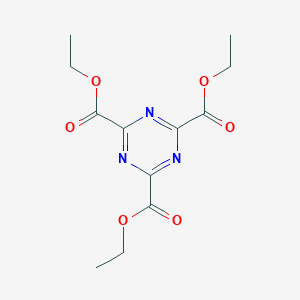

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

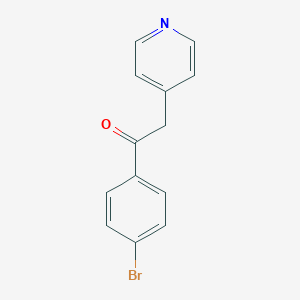

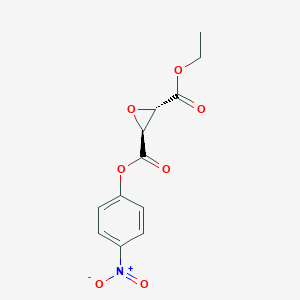

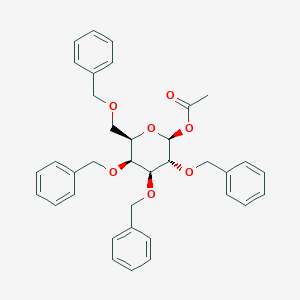

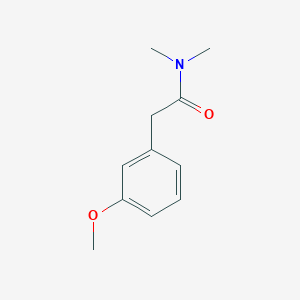

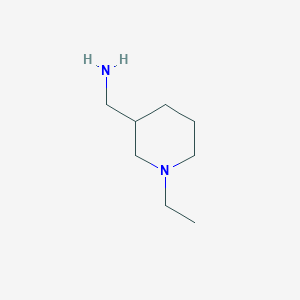

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-5-Acetyloxy-6-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B20645.png)